![molecular formula C13H16ClN3O B2663538 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 2201738-41-0](/img/structure/B2663538.png)
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a methoxy group linked to a methylpiperidinyl moiety at the 6th position, and a carbonitrile group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chloro group at the desired position.
Alkylation: Attachment of the methylpiperidinyl moiety.
Methoxylation: Introduction of the methoxy group.
Cyanation: Introduction of the carbonitrile group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound on a large scale.
化学反应分析
Types of Reactions
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Chloro-6-[(1-methylpiperidin-3-yl)hydroxy]pyridine-3-carbonitrile, while reduction may produce 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-amine.
科学研究应用
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-6-methoxypyridine-3-carbonitrile: Lacks the methylpiperidinyl moiety.
6-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile: Lacks the chloro group.
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine: Lacks the carbonitrile group.
Uniqueness
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-17-4-2-3-10(8-17)9-18-13-12(14)5-11(6-15)7-16-13/h5,7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAILRCRLXANAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
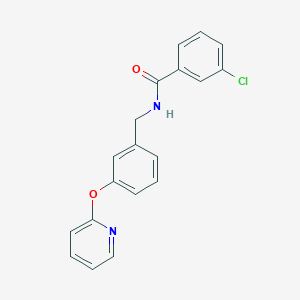
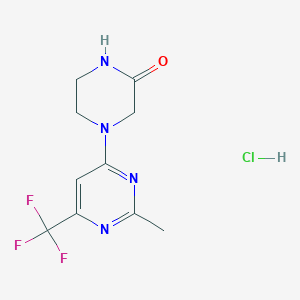
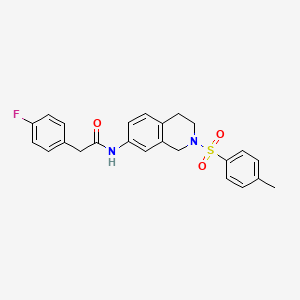
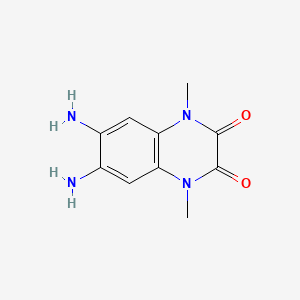
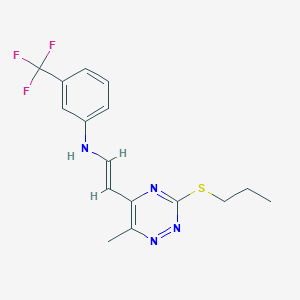
![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
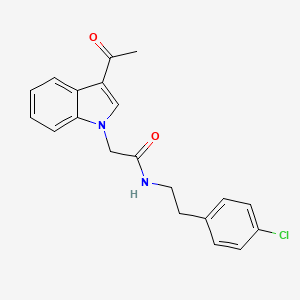
![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2663471.png)
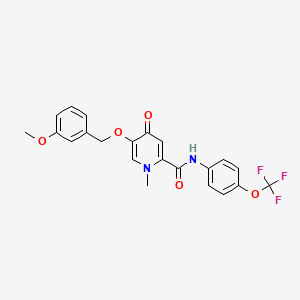
![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)
![Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2663477.png)
